molecular formula C14H18FNO2 B060609 Lubazodone CAS No. 161178-07-0

Lubazodone

Cat. No. B060609
CAS RN: 161178-07-0
M. Wt: 251.3 g/mol
InChI Key: HTODIQZHVCHVGM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lubazodone is a novel antidepressant drug that has been developed in recent years. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has shown promising results in the treatment of depression and anxiety disorders.

Scientific Research Applications

Neuroprotective Effects

Lubazodone has been studied for its effects on cortical receptor binding in the context of neuroprotective drug research. In an animal model with photothrombotic ischemic lesions, lubazodone was found to selectively increase gamma-aminobutyric acid(A) (GABA(A)) receptor binding. This effect suggests a potential role for lubazodone in reducing cortical excitability and contributing to neuroprotection (Que, Witte, & Zilles, 2000).

GABA System in Psychiatric Disorders

Research has also focused on the GABA system in the context of anxiety and depression. The modulation of synaptic GABAA receptors in the thalamus by drugs like Eszopiclone, a close relative of lubazodone, indicates potential therapeutic applications. These findings can be extended to understanding the role of lubazodone in treating psychiatric disorders (Jia, Goldstein, & Harrison, 2009).

Anticonvulsant Effects

The research on the central nervous system and the modulation of GABAA receptors also extends to the potential of lubazodone in anticonvulsant applications. Studies demonstrate the role of GABA transporters and their inhibitors, closely related to the action of lubazodone, in controlling neuronal excitability and suggesting their utility in treating epilepsy (White et al., 2005).

properties

CAS RN

161178-07-0

Product Name

Lubazodone

Molecular Formula

C14H18FNO2

Molecular Weight

251.3 g/mol

IUPAC Name

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

InChI

InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2/t10-/m0/s1

InChI Key

HTODIQZHVCHVGM-JTQLQIEISA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3

SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3

Other CAS RN

161178-07-0

synonyms

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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